

# The Role of PIM Kinases in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical players in the pathogenesis of a wide array of hematological malignancies. Comprising three isoforms—PIM1, PIM2, and PIM3—this kinase family is a central node in signaling pathways that govern cell survival, proliferation, and resistance to therapy. Overexpression of PIM kinases is a frequent observation in leukemia, lymphoma, and multiple myeloma, often correlating with aggressive disease and poor prognosis. Their unique structural features and pivotal role in tumor biology have made them attractive targets for novel anticancer therapies. This technical guide provides a comprehensive overview of the function of PIM kinases in hematological cancers, details on their signaling networks, quantitative data on their expression and inhibitor efficacy, and detailed experimental protocols for their study.

#### **Introduction to PIM Kinases**

The PIM kinase family consists of three highly homologous isoforms, each with distinct yet overlapping functions and expression patterns.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, with their regulation occurring primarily at the level of gene transcription and protein stability.[1]



- PIM1: The first identified member of the family, PIM1 is frequently overexpressed in various leukemias and lymphomas. It plays a significant role in cell cycle progression and apoptosis. [1][3]
- PIM2: This isoform is particularly prominent in multiple myeloma and B-cell malignancies.[4]
   [5] It is a key regulator of the mTORC1 signaling pathway and is implicated in metabolic reprogramming and cell growth.[6]
- PIM3: While also found in hematological cancers, PIM3 is often more highly expressed in solid tumors.[2][4] Its role in hematological malignancies is still being elucidated but is known to contribute to cell survival and apoptosis resistance.[7]

The oncogenic potential of PIM kinases is amplified through their cooperation with other potent oncoproteins, most notably c-Myc. PIM kinases can phosphorylate and stabilize c-Myc, leading to enhanced transcriptional activity of pro-proliferative and anti-apoptotic genes.[8][9]

## **PIM Kinase Signaling Pathways**

PIM kinases are key downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway, which is frequently activated in hematological malignancies by cytokines and growth factors.[1] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinase genes. The PIM kinases, in turn, phosphorylate a wide range of downstream substrates, thereby modulating numerous cellular processes.

#### **PIM1 Signaling**

PIM1 is a central regulator of cell cycle and apoptosis. It phosphorylates and inactivates the cell cycle inhibitors p21Cip1 and p27Kip1, promoting cell cycle progression.[4] Furthermore, PIM1 enhances cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. [4] PIM1 also plays a role in the homing and migration of cancer cells through the phosphorylation of the chemokine receptor CXCR4.[1]





Click to download full resolution via product page

Caption: PIM1 Signaling Pathway in Hematological Malignancies.



#### PIM2 Signaling and the mTORC1 Pathway

PIM2 is a critical regulator of cell growth and metabolism, primarily through its interaction with the mTORC1 pathway. PIM2 phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1.[6] This leads to the activation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets like 4E-BP1 and p70S6K.[6] Like PIM1, PIM2 also contributes to cell survival by phosphorylating and inactivating BAD.





Click to download full resolution via product page

Caption: PIM2 Regulation of the mTORC1 Signaling Pathway.



#### **PIM3 Signaling**

The specific roles of PIM3 in hematological malignancies are less defined compared to PIM1 and PIM2. However, it is known to contribute to the anti-apoptotic phenotype of cancer cells. PIM3 can phosphorylate and inactivate the pro-apoptotic protein BAD at Ser112 and Ser155.[1] [7] Additionally, PIM3 has been shown to activate the STAT3 signaling pathway, which is a key driver of proliferation and survival in many cancers.[7]

#### **PIM Kinases as Therapeutic Targets**

The constitutive activity and overexpression of PIM kinases in hematological malignancies make them highly attractive targets for therapeutic intervention. Several small molecule inhibitors targeting PIM kinases have been developed and are in various stages of preclinical and clinical development. These inhibitors can be broadly categorized as pan-PIM inhibitors, which target all three isoforms, or isoform-selective inhibitors.

## Quantitative Data on PIM Kinase Expression and Inhibitor Efficacy

The following tables summarize the overexpression of PIM kinases in various hematological malignancies and the in vitro efficacy of selected PIM kinase inhibitors.

Table 1: Overexpression of PIM Kinases in Hematological Malignancies



| Malignancy                               | PIM1<br>Overexpression                                 | PIM2<br>Overexpression                                         | PIM3<br>Overexpression                                |
|------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------|
| Acute Myeloid<br>Leukemia (AML)          | Significantly increased in ~76% of FLT3+ patients.[10] | Significantly higher in AML patients vs. controls.[11][12]     | Overexpressed in bone marrow of AML patients.[11]     |
| Diffuse Large B-cell<br>Lymphoma (DLBCL) | Expressed in ~86% of GC and ~79% of non-GC cases.[13]  | Expressed in ~56% of GC and ~71% of non-GC cases.[13]          | Expressed in ~58% of GC and ~54% of non-GC cases.[13] |
| Multiple Myeloma<br>(MM)                 | Elevated expression observed.[4]                       | Highly overexpressed, correlates with poor prognosis.[4][5][8] | Lower expression compared to PIM1 and PIM2.[4]        |
| Chronic Lymphocytic<br>Leukemia (CLL)    | High expression observed.[4]                           | Most highly expressed isoform.[4]                              | Lower expression.[4]                                  |

Table 2: In Vitro Efficacy (IC50) of PIM Kinase Inhibitors in Hematological Malignancy Cell Lines



| Inhibitor        | PIM1 (nM)     | PIM2 (nM) | PIM3 (nM) | Cell Line<br>(Malignancy<br>) | IC50 (μM)          |
|------------------|---------------|-----------|-----------|-------------------------------|--------------------|
| SGI-1776         | 7             | 363       | 69        | U266 (MM)                     | ~3                 |
| MM.1S (MM)       | >3            | _         |           |                               |                    |
| MV-4-11<br>(AML) | ~0.1-1        |           |           |                               |                    |
| AZD1208          | 0.4           | 5.0       | 1.9       | EOL-1 (AML)                   | <1                 |
| KG-1a (AML)      | <1            | _         |           |                               |                    |
| MOLM-16<br>(AML) | <1            |           |           |                               |                    |
| LGB321           | 0.001         | 0.0021    | 0.0008    | Various MM<br>cell lines      | Picomolar<br>range |
| SEL24-B58        | 31            | 154       | 152       | Leukemic<br>monocyte<br>cells | Not specified      |
| JP11646          | 24            | 0.5       | 1         | MM1.S (MM)                    | Not specified      |
| U266 (MM)        | Not specified |           |           |                               |                    |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study PIM kinases.

## In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.

Objective: To measure the enzymatic activity of a PIM kinase and the inhibitory effect of a compound.

Materials:



- Recombinant PIM kinase (PIM1, PIM2, or PIM3)
- Kinase-specific peptide substrate (e.g., a BAD-derived peptide)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50µM DTT)
- Test compound (PIM inhibitor)
- 384-well plates

#### Procedure:

- Prepare serial dilutions of the test compound in kinase buffer.
- In a 384-well plate, add 1  $\mu$ l of the test compound or vehicle (DMSO) to the appropriate wells.
- Add 2 μl of a solution containing the recombinant PIM kinase in kinase buffer.
- Add 2 μl of a solution containing the peptide substrate and ATP in kinase buffer to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.



Calculate the percent inhibition for each compound concentration and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for an In Vitro PIM Kinase Assay.

### Western Blot Analysis of PIM Substrate Phosphorylation

Objective: To detect the phosphorylation of a PIM kinase substrate (e.g., BAD at Ser112) in cells treated with a PIM inhibitor.

#### Materials:

- Hematological cancer cell line (e.g., MM.1S, U266)
- PIM inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Seed cells and treat with various concentrations of the PIM inhibitor or vehicle for the desired time.
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5
  minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., antiphospho-BAD) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein and a loading control.

## Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To determine the effect of a PIM inhibitor on the viability of hematological cancer cells.

#### Materials:

- Hematological cancer cell line
- PIM inhibitor
- 96-well plates



• CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
- Compound Treatment: Add serial dilutions of the PIM inhibitor or vehicle to the wells.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

#### **Conclusion and Future Directions**

PIM kinases are undeniably central to the pathobiology of numerous hematological malignancies. Their role as downstream effectors of critical oncogenic signaling pathways and their direct impact on cell proliferation, survival, and therapeutic resistance have solidified their status as high-value therapeutic targets. The development of potent and selective PIM kinase inhibitors has shown significant promise in preclinical models, and several agents are currently undergoing clinical evaluation.

Future research will likely focus on several key areas:

 Combination Therapies: Exploring the synergistic effects of PIM inhibitors with other targeted agents (e.g., PI3K/mTOR inhibitors, BTK inhibitors) and standard chemotherapies to overcome drug resistance.



- Biomarker Development: Identifying reliable biomarkers to predict which patient populations will benefit most from PIM inhibitor therapy.
- Understanding Isoform-Specific Roles: Further dissecting the distinct and overlapping functions of PIM1, PIM2, and PIM3 in different hematological contexts to guide the development of more targeted and effective therapies.

The continued investigation of PIM kinase biology and the clinical advancement of their inhibitors hold great promise for improving the treatment landscape for patients with hematological cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pim kinases in hematological malignancies: where are we now and where are we going? -PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. PIM-1 mRNA expression is a potential prognostic biomarker in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]



- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PIM Kinases in Hematological Malignancies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068807#role-of-pim-kinases-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com